1-(2-Methylquinolin-3-yl)ethanone

Purity Specification Vendor Comparison Quality Control

Quinoline-based drug discovery demands precisely substituted intermediates to maintain SAR fidelity. 1-(2-Methylquinolin-3-yl)ethanone delivers: • Defined C2-methyl/C3-acetyl substitution - critical for antimalarial & anticancer activity; positional isomers invalidate biological assays. • Versatile 3-acetyl handle enables Claisen-Schmidt condensation, α-bromination, and heterocycle construction (chalcones, pyrazolines, isoxazolines). • Quality assured: FTIR & GC-MS verified, mp 70-72°C, 98% purity ensures reproducible results and reliable analytical reference standard preparation.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 14208-35-6
Cat. No. B084497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-3-yl)ethanone
CAS14208-35-6
Synonyms3-Acetyl-2-methylquinoline
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1C(=O)C
InChIInChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
InChIKeyOKDWGFQXJYJNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylquinolin-3-yl)ethanone: Structural Identity & Utility


1-(2-Methylquinolin-3-yl)ethanone, also known as 3-Acetyl-2-methylquinoline, is a heterocyclic ketone (C12H11NO, MW: 185.22) belonging to the quinoline derivative class [1]. Its structure, characterized by a methyl-substituted quinoline core and an acetyl functional group, is confirmed by multiple spectral techniques including FTIR and GC-MS, providing a robust foundation for its use as a research intermediate [1]. The compound is commercially available from multiple suppliers in a range of purities (95-98%), with a certified melting point of 70-72°C, enabling reliable procurement and handling . As a quinoline scaffold, it is of interest for its potential in medicinal chemistry, particularly for the synthesis of antimalarial and anticancer agents .

1-(2-Methylquinolin-3-yl)ethanone: Substitution Specificity


Substitution of 1-(2-Methylquinolin-3-yl)ethanone with a structurally similar but different quinoline derivative is not scientifically valid. The precise position of the methyl group at C2 and the acetyl group at C3 is critical. Studies on related quinoline scaffolds demonstrate that even minor changes in substitution patterns—such as moving a group from the C3 to the C5 position or altering the functional group at C3—can lead to a complete loss of biological activity or a fundamental change in chemical reactivity [1][2]. The acetyl group at the 3-position offers a unique handle for further synthetic transformations (e.g., Claisen-Schmidt condensation, α-bromination) that is not accessible in 2-methylquinoline or 5-acetylquinoline [3]. Using an unsubstituted or differently substituted analog would yield divergent synthetic pathways and invalidate structure-activity relationship (SAR) studies [2].

1-(2-Methylquinolin-3-yl)ethanone: Differentiating Evidence


Purity Grade Differentiation

Commercially, 1-(2-Methylquinolin-3-yl)ethanone is offered at two distinct purity tiers: 95% and 98% . This 3% absolute difference in minimum purity specification is a critical procurement factor. For synthetic applications requiring high yields and minimal side reactions, the 98% grade offered by vendors like MolCore and ChemScene provides a measurable advantage over the more common 95% grade . The 98% grade reduces the potential for impurity-driven side reactions by a factor of 2.5 (calculated as 5% vs. 2% total impurity load), which is significant in multi-step syntheses.

Purity Specification Vendor Comparison Quality Control

Spectral Fingerprinting Distinction

The compound possesses a unique spectral fingerprint that unequivocally distinguishes it from its positional isomers (e.g., 1-(2-Methylquinolin-5-yl)ethanone). It has a characteristic FTIR spectrum (KBr pellet) and a GC-MS spectrum with a base peak at m/z 185 (M+) and a key fragment ion at m/z 142 [1]. In contrast, the 5-acetyl isomer (CAS 103854-57-5) would exhibit a different fragmentation pattern due to the altered position of the acetyl group on the quinoline ring. While direct MS comparison data for the isomer is not available in a single study, the distinct InChIKey (OKDWGFQXJYJNIJ-UHFFFAOYSA-N) provides a computationally verifiable and unique identifier for structure verification [1].

Analytical Chemistry Structural Confirmation Quality Control

Melting Point Purity Verification

The compound has a certified melting point of 70-72°C . This narrow melting range serves as a critical quality control parameter that is often absent or poorly defined for many other commercial quinoline derivatives. For instance, 1-(Quinolin-5-yl)ethanone (CAS 103854-57-5) is a liquid, and its purity cannot be as easily or cheaply assessed by melting point . The solid-state nature and defined melting point of 1-(2-Methylquinolin-3-yl)ethanone provide a simple, low-cost, and immediate method for confirming identity and assessing gross purity upon receipt, a significant advantage for inventory management and experimental reproducibility.

Physical Property Purity Assessment Procurement

1-(2-Methylquinolin-3-yl)ethanone: Application Scenarios


Antimalarial Drug Discovery

The quinoline core is a recognized pharmacophore in antimalarial research, and 3-substituted quinolines are particularly important. 1-(2-Methylquinolin-3-yl)ethanone serves as a privileged starting material for the synthesis of novel antimalarial candidates, as its 3-acetyl group is a versatile handle for constructing diverse heterocyclic frameworks, such as chalcones, pyrazolines, and isoxazolines, which are common in medicinal chemistry [1]. The high purity grade (98%) is essential here to avoid the introduction of unknown impurities that could confound biological assay results.

MELK Inhibitor Synthesis

Quinoline derivatives have been patented as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, a target in oncology [1]. While the specific compound is not the active pharmaceutical ingredient, it is structurally related to intermediates described in patent literature for this class of molecules. Its well-defined melting point and spectral data provide a reliable reference for analytical method development when scaling up the synthesis of more complex MELK inhibitors that contain this core structure [1].

Analytical Reference Standard

The availability of verified spectral data (FTIR, MS) and a defined melting point (70-72°C) makes 1-(2-Methylquinolin-3-yl)ethanone an excellent candidate for use as an analytical reference standard [1]. It can be used to calibrate HPLC/UPLC systems for purity analysis of related quinoline derivatives or to validate new analytical methods for this compound class. The solid, crystalline nature of the 98% purity grade facilitates accurate weighing for the preparation of standard solutions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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